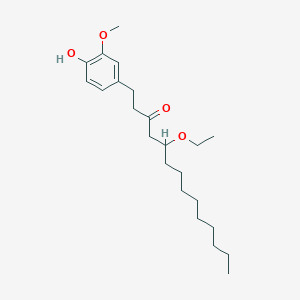
5-Ethoxy-10-Gingerol
Übersicht
Beschreibung
5-Ethoxy-10-Gingerol is a derivative of gingerol, a major bioactive component found in ginger (Zingiber officinale). This compound is characterized by its unique structure, which includes an ethoxy group at the fifth position and a hydroxy-methoxyphenyl group. It is known for its potential pharmacological activities and is a subject of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-10-Gingerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of gingerol derivatives.
Biology: It is investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Research focuses on its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Industry: It is used in the formulation of dietary supplements and functional foods
Safety and Hazards
Wirkmechanismus
Target of Action
5-Ethoxy-10-Gingerol is a derivative of gingerol . It has been found to play an important role as a 5-hydroxytryptamine 3 (5-HT3) antagonist, neurokinin-1 (NK-1) antagonist, and possesses prokinetic activities .
Mode of Action
The mode of action of this compound is related to caspase-8, caspase-9, caspase-3, and caspase-7 activation, and also the breakdown of poly-ADP ribose polymerase (PARP) . It has also been found to improve glucose absorption in cells and express glucose transporter type 4 (GLUT4) on the outer membrane of the cells .
Biochemical Pathways
This compound affects a number of biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It may also act on the TNF-α, IL-6, NF-κB, cyclooxygenase-2 (COX-2), and caspase-3, and other tumor-metabolic pathway factors in the prevention of cancer .
Pharmacokinetics
The pharmacokinetics of this compound and its related compounds have been studied in rats . The study used an Ultra-Performance Liquid Chromatography Q-Exactive High-Resolution Mass Spectrometer (UPLC-Q-Exactive–HRMS) for simultaneous determination of eight compounds, including 6-gingerol, 6-shogaol, 8-gingerol, 8-shogaol, 10-gingerol, 10-shogaol, Zingerone, and 6-isodehydrogingenone in plasma and tissues of rats .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer properties. It has been found to induce cell cycle arrest, exert anti-invasive effects, and promote apoptosis . It also has potential antidiabetic activity, as it has been found to improve glucose absorption in cells .
Biochemische Analyse
Biochemical Properties
5-Ethoxy-10-Gingerol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Ethoxy-10-Gingerol beinhaltet typischerweise die Ethoxylierung von 10-Gingerol. Der Prozess beginnt mit der Extraktion von 10-Gingerol aus Ingwer, gefolgt von einer Reaktion mit Ethyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Ethoxylierung zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Säulenchromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Ethoxy-10-Gingerol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können es in Alkohole umwandeln.
Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind gängige Reduktionsmittel.
Substitution: Halogenierungsmittel wie Thionylchlorid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, wie Ketone, Alkohole und substituierte Phenylverbindungen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Gingerol-Derivaten verwendet.
Biologie: Es wird auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.
Medizin: Die Forschung konzentriert sich auf seine potenziellen therapeutischen Wirkungen, einschließlich Antikrebs- und Antidiabetika-Aktivitäten.
Industrie: Es wird zur Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekularziele: Es zielt auf Rezeptoren wie den transienten Rezeptorpotenzial-Vanilloid-Typ 1 (TRPV1) und verschiedene Enzyme, die an Entzündungswegen beteiligt sind.
Beteiligte Signalwege: Es moduliert Signalwege, die mit Entzündungen, oxidativem Stress und Apoptose zusammenhängen. .
Ähnliche Verbindungen:
- 6-Gingerol
- 8-Gingerol
- 10-Gingerol
- 6-Shogaol
- 8-Shogaol
Vergleich: this compound ist aufgrund des Vorhandenseins der Ethoxygruppe einzigartig, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleiht. Im Vergleich zu anderen Gingerol-Derivaten kann es unterschiedliche pharmakokinetische Eigenschaften und Bioverfügbarkeit aufweisen, was es zu einer wertvollen Verbindung für spezifische therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-4-6-7-8-9-10-11-12-21(27-5-2)18-20(24)15-13-19-14-16-22(25)23(17-19)26-3/h14,16-17,21,25H,4-13,15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWZRCCMNNCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



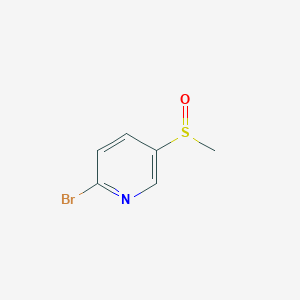
![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)
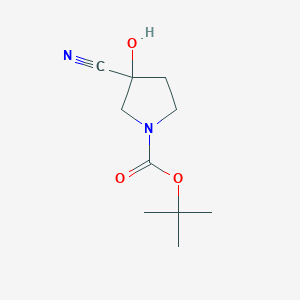
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)


![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

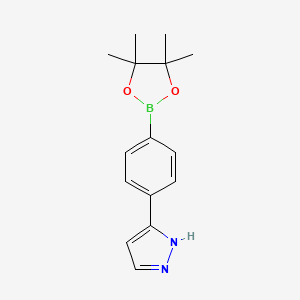
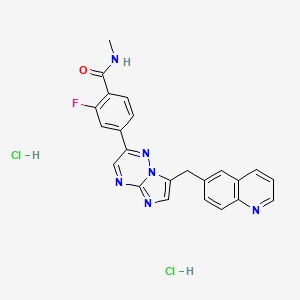
![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)
![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)
